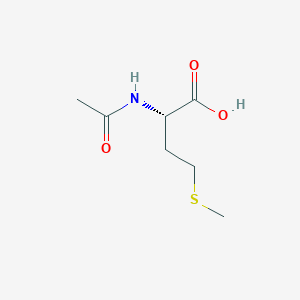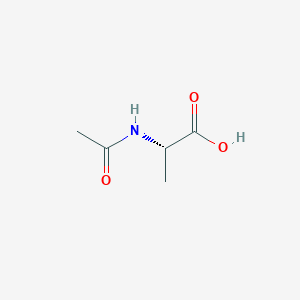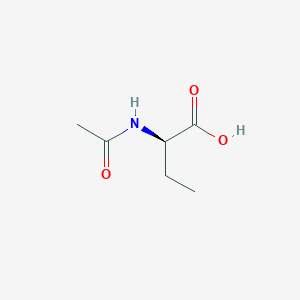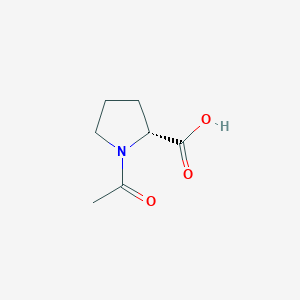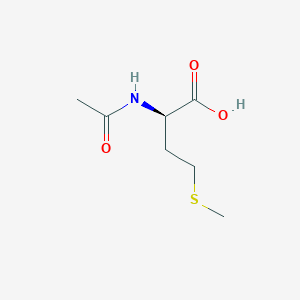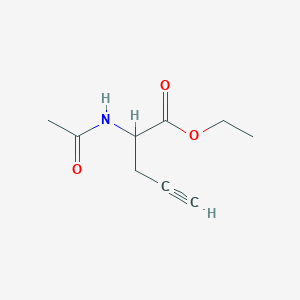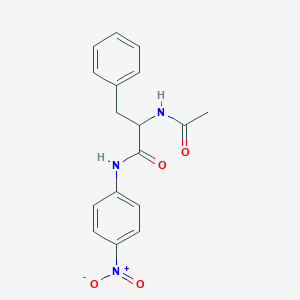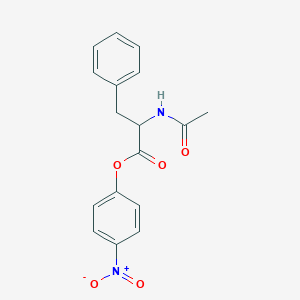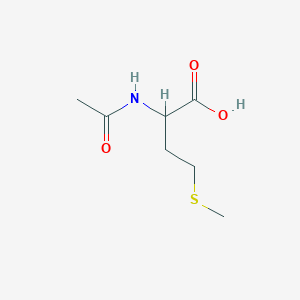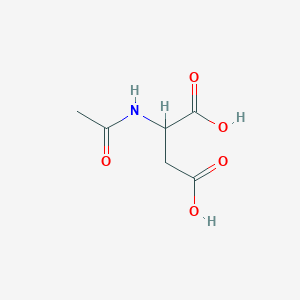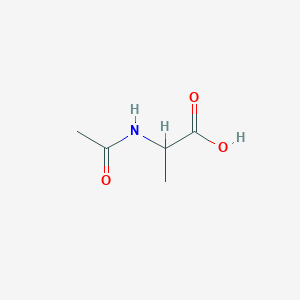
5-羟基吲哚-2-羧酸
描述
5-Hydroxyindole-2-carboxylic acid is an indolyl carboxylic acid . It is a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors that have been linked to neuronal death, associated with afflictions such as stroke and epilepsy .
Synthesis Analysis
5-Hydroxyindole-2-carboxylic acid can be synthesized as part of the preparation of indole C5-O-substituted seco-cyclopropylindole analogs, which are potential anticancer agents . It can also be used in the microwave combinatorial synthesis of indolic arylpiperazine derivatives as ligands for 5-HT1A, 5-HT2A, and 5-HT2C receptors .Molecular Structure Analysis
The molecular formula of 5-Hydroxyindole-2-carboxylic acid is C9H7NO3 . Its molecular weight is 177.16 . The SMILES string representation of its structure is Oc1ccc2[nH]c(cc2c1)C(O)=O .Chemical Reactions Analysis
5-Hydroxyindole-2-carboxylic acid, when oxidized with KMnO4, yields pyrrole-2,3,5-tricarboxylic acid .Physical and Chemical Properties Analysis
5-Hydroxyindole-2-carboxylic acid is a light yellow to beige crystalline powder . It is soluble in a chloroform/ethanol (1:1) mixture at 50 mg/mL, yielding a clear to slightly hazy, yellow to brown solution .科学研究应用
抗癌剂
5-羟基吲哚-2-羧酸用作制备吲哚C5-O-取代的 seco-环丙基吲哚类似物的反应物,这些类似物作为抗癌剂具有潜力。 这些化合物是正在进行的开发用于癌症治疗的新疗法的研究的一部分 .
血清素检测
该化合物用于 HPLC-安培检测方法检测血浆、血小板和尿液中的血清素。 这种应用在医学诊断和研究中至关重要,特别是在与情绪障碍和神经递质功能相关的研究中 .
组胺-3 受体反向激动剂
研究人员使用 5-羟基吲哚-2-羧酸制备酰胺,这些酰胺充当组胺-3 受体反向激动剂。 这些物质正在研究其治疗肥胖的潜力,突出了该化合物在开发体重管理疗法中的作用 .
5. 酪氨酸激酶 ZAP-70 的 SH2 抑制剂 它作为制备抑制酪氨酸激酶 ZAP-70 的 SH2 结构域的恶二唑类似物的先驱。 这种酶在 T 细胞信号传导中起作用,其抑制与免疫学研究和治疗开发有关 .
信号转导抑制剂
5-羟基吲哚-2-羧酸参与合成靶向信号转导子和转录激活因子 3 (Stat3) 的拟肽抑制剂。 这些抑制剂对癌症研究有影响,因为 Stat3 通常与肿瘤发生相关 .
EZH2 抑制剂
该化合物已被用作合成具有 EZH2 抑制剂药效团的各种化合物的结构改变的起点。 EZH2 抑制剂因其在表观遗传调控中的作用而被探索其在癌症治疗中的治疗潜力 .
作用机制
Target of Action
5-Hydroxyindole-2-carboxylic acid (5-HICA) is a derivative of indole, a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It has been identified as a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors (NMDARs) . These receptors have been linked to neuronal death, associated with afflictions such as stroke and epilepsy .
Mode of Action
5-HICA interacts with its targets, primarily NMDARs, by acting as a competitive antagonist . This means it competes with glycine for the same binding site on the receptor, thereby inhibiting the potentiation effect of glycine on NMDARs .
Biochemical Pathways
5-HICA is a product of the metabolism of tryptophan, an essential amino acid, by intestinal microorganisms . It is part of the indole metabolic pathway, which plays a crucial role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . Indole and its derivatives, including 5-HICA, exert a variety of local and heterotopic biological effects by circulating in the plasma .
Pharmacokinetics
It is known that the compound is soluble in a chloroform/ethanol (1:1) mixture, suggesting it may have good bioavailability .
Result of Action
The primary result of 5-HICA’s action is the inhibition of the potentiation effect of glycine on NMDARs . This can lead to a decrease in neuronal death, which is beneficial in conditions such as stroke and epilepsy . Additionally, 5-HICA and other indole derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Action Environment
The action of 5-HICA is influenced by the gut microbiota, which is involved in its production from tryptophan . Dietary intake can influence gut microbiota and the related indole metabolism . Therefore, diet and the composition of the gut microbiota can be considered environmental factors that influence the action, efficacy, and stability of 5-HICA .
安全和危害
未来方向
5-Hydroxyindole-2-carboxylic acid shows good therapeutic prospects . It has been used in the preparation of melanins as novel nature-inspired radioprotectors . It has also been used in the preparation of 5-Hydroxyindole-2-carboxylic acid amides as histamine-3 receptor inverse agonists for the treatment of obesity .
生化分析
Biochemical Properties
5-Hydroxyindole-2-carboxylic acid plays a crucial role in several biochemical reactions. It is involved in the oxidation process with potassium permanganate (KMnO4), yielding pyrrole-2,3,5-tricarboxylic acid . This compound interacts with various enzymes and proteins, including tryptophanase, which catalyzes the conversion of tryptophan to indole derivatives . Additionally, 5-Hydroxyindole-2-carboxylic acid is used in the preparation of indolic arylpiperazine derivatives, which act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C) .
Cellular Effects
5-Hydroxyindole-2-carboxylic acid has notable effects on different cell types and cellular processes. It influences intestinal motility by acting on L-type calcium channels located on colonic smooth muscle cells . This action results in the acceleration of gut contractility and an increase in serotonin production in enterochromaffin cells . Furthermore, 5-Hydroxyindole-2-carboxylic acid is involved in the regulation of gene expression and cellular metabolism through its interactions with nuclear receptors and other signaling molecules .
Molecular Mechanism
The molecular mechanism of 5-Hydroxyindole-2-carboxylic acid involves several key interactions at the molecular level. It acts as a competitive antagonist of potentiation by glycine at N-methyl-D-aspartate (NMDA) receptors, which are linked to neuronal death in conditions such as stroke and epilepsy . Additionally, 5-Hydroxyindole-2-carboxylic acid binds to various biomolecules, influencing enzyme activity and gene expression . These interactions contribute to its overall biochemical effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxyindole-2-carboxylic acid can change over time. The compound is relatively stable under standard conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 5-Hydroxyindole-2-carboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 5-Hydroxyindole-2-carboxylic acid vary with different dosages in animal models. At lower doses, it can stimulate intestinal motility and enhance serotonin production . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
5-Hydroxyindole-2-carboxylic acid is involved in several metabolic pathways. It is a product of the microbial metabolism of tryptophan, catalyzed by the enzyme tryptophanase . This compound can further participate in the synthesis of various indole derivatives, which play roles in maintaining intestinal homeostasis and impacting liver metabolism . The interactions with enzymes and cofactors in these pathways influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 5-Hydroxyindole-2-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 5-Hydroxyindole-2-carboxylic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its biochemical and therapeutic properties.
属性
IUPAC Name |
5-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMHWDJKNOMNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175959 | |
| Record name | 5-Hydroxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21598-06-1 | |
| Record name | 5-Hydroxyindole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21598-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021598061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21598-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYINDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XP5R85YFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Hydroxyindole-2-carboxylic acid interact with the histamine 3 receptor (H3R) and what are the downstream effects?
A: While the provided abstracts don't delve into the precise molecular mechanism of action, they indicate that 5-Hydroxyindole-2-carboxylic acid amide derivatives act as inverse agonists of the H3R. [] Inverse agonists bind to the receptor and reduce its constitutive activity, as opposed to agonists that activate the receptor. This H3R modulation has been linked to reduced food intake and potential weight loss in animal models. []
Q2: What is the structural characterization of 5-Hydroxyindole-2-carboxylic acid, including its molecular formula, weight, and spectroscopic data?
A2: The provided abstracts do not include this specific information. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.
Q3: Can you elaborate on the Structure-Activity Relationship (SAR) of 5-Hydroxyindole-2-carboxylic acid derivatives and how modifications affect their activity as H3R inverse agonists?
A: Research on 5-Hydroxyindole-2-carboxylic acid amides revealed key SAR insights: Modifications influencing lipophilicity, artificial membrane permeation, and basicity were interconnected with microsomal clearance and hERG affinity. [] This suggests that fine-tuning these physicochemical properties through structural modifications is crucial for optimizing both the pharmacokinetic and pharmacodynamic profiles of these potential H3R inverse agonists.
Q4: Are there any known analytical methods used to characterize and quantify 5-Hydroxyindole-2-carboxylic acid and its derivatives?
A: One of the abstracts mentions utilizing High-Performance Liquid Chromatography (HPLC) for the separation and quantification of 5-Hydroxyindole-2-carboxylic acid oxidation products, specifically thiazole-4,5-dicarboxylic acid (TDCA). [] This suggests that HPLC, potentially coupled with suitable detection methods, could be employed for analyzing the compound itself.
Q5: The research mentions 5-Hydroxyindole-2-carboxylic acid being a component of lens pigments. Can you elaborate on this and its significance?
A: Analysis of human lens pigments revealed the presence of both pyrrole-2,3,5-tricarboxylic acid (PTCA) and TDCA, with TDCA levels increasing with pigmentation. [] As TDCA is a marker of pheomelanin, a type of melanin pigment, this finding suggests that pheomelanin, and therefore 5-Hydroxyindole-2-carboxylic acid, is a component of human lens pigments. This highlights a potential link between 5-Hydroxyindole-2-carboxylic acid and the development of lens pigmentation and potentially age-related ocular changes.
Q6: What is known about the stability and formulation of 5-Hydroxyindole-2-carboxylic acid and its derivatives?
A: While the abstracts don't directly address stability and formulation, one study mentions the impact of structural modifications on microsomal clearance. [] This suggests that strategies to enhance the stability and metabolic stability of 5-Hydroxyindole-2-carboxylic acid derivatives are likely being explored, potentially through formulation approaches or further chemical modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


